molecular formula C19H20N4O5S2 B2645293 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 921504-22-5

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2645293
CAS No.: 921504-22-5
M. Wt: 448.51
InChI Key: IHBBSRIWNFIVAH-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, a thiophenylsulfonyl moiety, and a piperidine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step often involves the use of a methoxy-substituted benzoyl chloride or a similar reagent.

    Attachment of the thiophen-2-ylsulfonyl group: This is usually done via a sulfonylation reaction, where a thiophene derivative is reacted with a sulfonyl chloride.

    Formation of the piperidine ring: This can be synthesized through a variety of methods, including reductive amination or cyclization of appropriate precursors.

    Coupling of the piperidine carboxamide: The final step involves coupling the piperidine derivative with the oxadiazole intermediate under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring-opened products or thiol derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced oxadiazole derivatives, thiol compounds.

    Substitution products: Halogenated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole-containing molecules and their interactions with other chemical entities.

Biology

Biologically, N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
  • N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
  • N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide

Uniqueness

What sets N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide apart from similar compounds is the specific combination of its functional groups. The presence of the methoxyphenyl group, the oxadiazole ring, and the thiophen-2-ylsulfonyl moiety together confer unique chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-27-15-7-2-5-13(11-15)18-21-22-19(28-18)20-17(24)14-6-3-9-23(12-14)30(25,26)16-8-4-10-29-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBBSRIWNFIVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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